molecular formula C20H27NO2 B4924353 ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate

ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate

カタログ番号 B4924353
分子量: 313.4 g/mol
InChIキー: NDKUUJKMCMOTTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in the laboratory of Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California.

作用機序

The exact mechanism of action of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. This compound has been found to increase levels of a protein called ATP synthase in the brain, which is involved in energy production. Additionally, this compound has been found to increase levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the brain. Studies have shown that this compound can reduce levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, this compound has been found to reduce levels of tau protein, which forms tangles in the brains of Alzheimer's patients. This compound has also been found to reduce inflammation and oxidative stress in the brain, which are believed to contribute to neurodegeneration.

実験室実験の利点と制限

One advantage of using ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in lab experiments is that it has been found to be well-tolerated in animal models, with no significant side effects observed. Additionally, this compound has been found to be effective at relatively low doses, which may make it more cost-effective to use in experiments. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its effects.

将来の方向性

There are several potential future directions for research on ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate. One area of focus could be on optimizing the synthesis method to make the compound more cost-effective and scalable for use in clinical trials. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, clinical trials could be conducted to test the safety and efficacy of this compound in humans, with the goal of developing a new treatment for Alzheimer's and other neurodegenerative diseases.

合成法

The synthesis of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves several steps, starting with the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthoate. This intermediate is then reacted with cyclohexylamine and sodium hydride to form ethyl 1-amino-3-cyclohexyl-3-methyl-2-naphthalenecarboxylate. Finally, this compound is treated with trifluoroacetic acid to yield this compound.

科学的研究の応用

Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have a variety of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce inflammation and oxidative stress in the brain. Additionally, this compound has been found to have potential as a treatment for Parkinson's disease, Huntington's disease, and traumatic brain injury.

特性

IUPAC Name

ethyl 1-amino-3-cyclohexyl-3-methyl-4H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-23-19(22)17-18(21)16-12-8-7-9-14(16)13-20(17,2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUUJKMCMOTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC1(C)C3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。